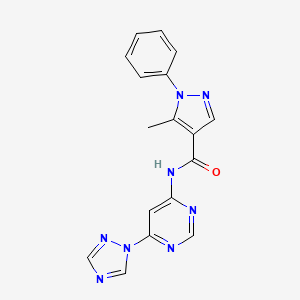
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine, triazole, and pyrazole rings, and the introduction of the amide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrimidine ring (a six-membered ring with two nitrogen atoms), a triazole ring (a five-membered ring with three nitrogen atoms), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an amide group (a carbonyl group attached to a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
- A study by Rahmouni et al. (2016) focused on synthesizing derivatives of pyrazolopyrimidines, which include compounds similar to the one . These derivatives were evaluated for their cytotoxic properties against cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. The study aimed to establish a structure-activity relationship (SAR) for these compounds (Rahmouni et al., 2016).
Synthesis and Biological Evaluation
- Another study by Farag and Fahim (2019) involved synthesizing novel pyrazole and pyrimidine derivatives, including structures akin to the compound . These compounds demonstrated significant in vitro antitumor activity against the MCF-7 cell line. Additionally, they exhibited high antimicrobial and antioxidant activities. Density Functional Theory (DFT) calculations were also performed to investigate their equilibrium geometry (Farag & Fahim, 2019).
Antiviral and Antitumor Activities
- A study by Petrie et al. (1985) prepared several trisubstituted pyrazolopyrimidine ribonucleosides, which are structurally related to the compound . These compounds were tested for their biological activity, showing significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).
Catalytic Synthesis
- Heravi et al. (2007) reported on the synthesis of derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide, a compound structurally similar to the one . They used heteropolyacids as catalysts for these reactions, showcasing a method that could be relevant for the synthesis of related compounds (Heravi et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Triazoles
, on the other hand, are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are known to interact with biological receptors through hydrogen-bonding and dipole interactions . Triazoles have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
properties
IUPAC Name |
5-methyl-1-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O/c1-12-14(8-21-25(12)13-5-3-2-4-6-13)17(26)23-15-7-16(20-10-19-15)24-11-18-9-22-24/h2-11H,1H3,(H,19,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWYYBPLBHDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

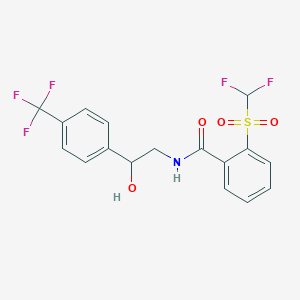
![3-Methyl-7-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2570030.png)

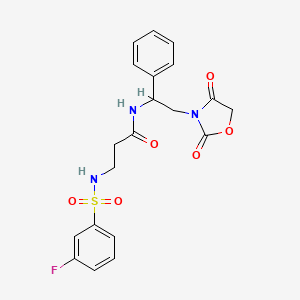
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2570036.png)
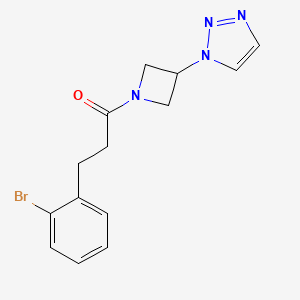
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2570038.png)
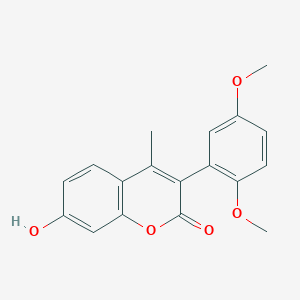
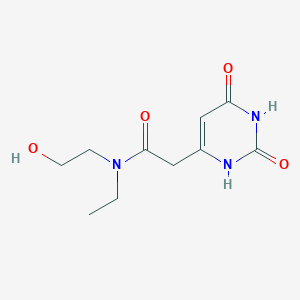
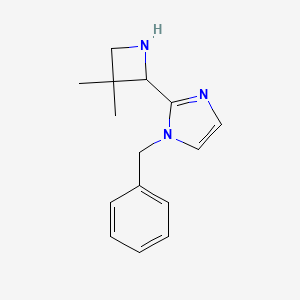

![N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![(1'S,4R)-6,7-Dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2570045.png)
